3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
CAS No.: 850869-67-9
Cat. No.: VC8473890
Molecular Formula: C13H12ClN3
Molecular Weight: 245.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850869-67-9 |
|---|---|
| Molecular Formula | C13H12ClN3 |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | 5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H |
| Standard InChI Key | PQSGMQLQAIHSES-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a pyrazole ring fused with a naphthalene group, forming a planar aromatic system. The hydrochloride salt (Fig. 1) introduces ionic character, improving solubility in polar solvents. Key features include:
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Naphthalene moiety: Enhances lipophilicity, facilitating membrane penetration.
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Pyrazole ring: Provides sites for hydrogen bonding and π-π stacking interactions.
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Amine group: Participates in acid-base reactions and coordination chemistry.
The IUPAC name, 5-naphthalen-1-yl-1H-pyrazol-3-amine hydrochloride, reflects its substitution pattern. X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.40 Å for the pyrazole C–N bonds and dihedral angles of 15–25° between the naphthalene and pyrazole planes .
Table 1: Physicochemical Properties
Synthesis and Purification
Synthetic Routes
While detailed protocols for 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride are proprietary, analogous pyrazole syntheses involve:
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Cyclocondensation: Reacting β-diketones with hydrazines under acidic conditions.
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Naphthalene Functionalization: Suzuki-Miyaura coupling to attach naphthalene to pre-formed pyrazoles.
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Salt Formation: Treating the free base with hydrochloric acid .
A representative pathway (Fig. 2) starts with 1-naphthaldehyde and ethyl acetoacetate, undergoing Knorr pyrazole synthesis followed by amination and HCl treatment. Yields for similar reactions range from 60–75% after column chromatography .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction temperature (70–90°C) and catalysts (e.g., CuI) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as confirmed by TLC (Rf = 0.45) .
Biological Activity and Mechanisms
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 18.2 | ACS Omega |
| A549 (Lung) | 24.7 | VulcanChem |
| HepG2 (Liver) | 29.1 | Estimated |
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity:
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Staphylococcus aureus: MIC = 12.5 µg/mL, comparable to ampicillin.
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Candida albicans: 80% growth inhibition at 50 µg/mL via ergosterol biosynthesis disruption .
Industrial and Research Applications
Medicinal Chemistry
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Drug Candidates: Serves as a scaffold for kinase inhibitors (e.g., JAK2, EGFR) due to its hydrogen-bonding capacity.
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Prodrug Development: The hydrochloride salt improves bioavailability in preclinical models .
Material Science
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